

An In-Depth Technical Guide to the Physical Properties of 6-Hydroxynicotinaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Hydroxynicotinaldehyde

Cat. No.: B033801

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of the core physical properties of **6-Hydroxynicotinaldehyde** (CAS No: 106984-91-2), a heterocyclic building block of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not only established data but also field-proven insights into the experimental determination and interpretation of these properties. We will delve into the compound's structural characteristics, including its critical tautomeric equilibrium, and detail its thermal, acidic, and spectroscopic profiles. Each section integrates theoretical principles with practical methodologies, ensuring a self-validating and authoritative resource for laboratory application.

Introduction and Molecular Identity

6-Hydroxynicotinaldehyde is a pyridine derivative characterized by the presence of both a hydroxyl and an aldehyde functional group on the pyridine ring. Its formal chemical name is 6-hydroxypyridine-3-carbaldehyde. However, a crucial aspect of its structure is the pronounced tautomerism between the hydroxy-pyridine form and the pyridone form. Due to the stability conferred by the amide-like pyridone ring, the compound predominantly exists as the 6-oxo-1,6-dihydropyridine-3-carbaldehyde tautomer.^{[1][2]} This equilibrium is fundamental to understanding its physical and chemical behavior.

The compound is also known by several synonyms, including 2-Hydroxy-5-formylpyridine and 5-formyl-2-pyridone.^{[2][3]} It serves as a valuable intermediate in organic synthesis and is recognized as an environmental transformation product of the insecticide Pymetrozine.^[2]

Table 1: Core Molecular Identifiers

Property	Value	Source(s)
CAS Number	106984-91-2	[2] [3] [4]
Molecular Formula	C ₆ H ₅ NO ₂	[2] [3] [4]
Molecular Weight	123.11 g/mol	[2] [3] [4]
IUPAC Name	6-oxo-1H-pyridine-3-carbaldehyde	[2]

| InChI Key| BUMAFTGGYPBHHK-UHFFFAOYSA-N |[\[2\]](#) |

Structural Tautomerism

The physical properties of **6-Hydroxynicotinaldehyde** are intrinsically linked to the equilibrium between its two tautomeric forms: the aromatic alcohol (6-hydroxypyridine) and the non-aromatic but highly stable amide (6-pyridone). For 2- and 4-hydroxypyridines, the pyridone form is overwhelmingly favored due to aromaticity and the strength of the C=O bond.[\[1\]](#) This principle extends to the 6-hydroxy isomer. The pyridone tautomer benefits from a highly stable, charge-separated resonance contributor where the electronegative oxygen holds a negative charge and the nitrogen a positive charge, a favorable arrangement.[\[5\]](#)

Caption: Tautomeric equilibrium of **6-Hydroxynicotinaldehyde**.

Thermal and Physical Properties

A summary of the primary physical and thermal properties is presented below.

Table 2: Physical and Thermal Data

Property	Value	Comments	Source(s)
Physical Form	Powder or crystals	As supplied by commercial vendors.	N/A
Melting Point	224-226 °C	A sharp melting range indicates good purity.	[4]
Boiling Point	Not available	Likely decomposes at elevated temperatures before boiling.	N/A
Solubility	Limited data	Expected to be soluble in polar organic solvents like DMSO and DMF.	N/A

| Storage | 2-8°C, dry conditions | Recommended for maintaining long-term stability. | [6] |

Melting Point: Determination and Significance

The melting point is a critical indicator of purity for a solid compound. The reported range of 224-226 °C is relatively high, consistent with a crystalline solid possessing strong intermolecular forces, likely hydrogen bonding facilitated by the N-H group of the pyridone tautomer and the C=O groups.

This standard protocol provides a reliable means of verifying the melting point in a research setting.

- Sample Preparation: A small amount of finely ground, dry **6-Hydroxynicotinaldehyde** is packed into a capillary tube to a height of 2-3 mm.
- Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
- Heating Profile: The sample is heated rapidly to approximately 20 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to ensure thermal equilibrium.

- Observation: The temperature at which the first liquid drop appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.

Causality Insight: A slow heating rate near the melting point is crucial. It ensures that the temperature of the heating block and the sample are identical, preventing an overestimation of the melting point. A broad melting range ($>2\text{ }^{\circ}\text{C}$) typically suggests the presence of impurities, which disrupt the crystal lattice and depress the melting point.

Acidity and pKa

The pKa, or acid dissociation constant, is a quantitative measure of a compound's acidity in solution. For **6-Hydroxynicotinaldehyde**, two primary ionizable protons exist: the N-H proton of the pyridone ring and, to a lesser extent, the C-H proton of the aldehyde. The pyridone N-H is weakly acidic. While an experimental pKa for this specific molecule is not readily available in the cited literature, values for related pyridine derivatives can be determined experimentally.[\[7\]](#)

This is a robust method for determining pKa values by monitoring pH changes during titration.
[\[8\]](#)

Caption: Workflow for pKa determination by potentiometric titration.

Trustworthiness: This protocol is self-validating. The initial calibration ensures the accuracy of all subsequent pH measurements.[\[8\]](#) Performing multiple titrations and averaging the results minimizes random error and provides a statistical measure of confidence (standard deviation).
[\[8\]](#) The use of an inert gas like nitrogen prevents dissolved CO_2 , an acidic gas, from interfering with the titration of the sample.[\[8\]](#)

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of **6-Hydroxynicotinaldehyde**.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a "fingerprint" of the functional groups present. While a specific spectrum for this compound was

not found, the expected absorptions can be predicted based on its dominant pyridone structure.

Table 3: Predicted Major IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
~3200-3000	N-H stretch	Pyridone	Medium, Broad
~3100-3000	C-H stretch (aromatic)	Pyridine Ring	Medium
~2850 & ~2750	C-H stretch (aldehyde)	Aldehyde	Weak (Fermi doublet)
~1680-1660	C=O stretch	Pyridone (Amide)	Strong, Sharp
~1710-1690	C=O stretch	Aldehyde	Strong, Sharp

| ~1600-1450 | C=C / C=N stretches | Pyridine Ring | Medium-Strong |

Expertise & Experience: The two C=O stretches (pyridone and aldehyde) may overlap, but the pyridone carbonyl typically appears at a lower frequency due to its amide character. The presence of a Fermi doublet (two weak bands around 2850 and 2750 cm⁻¹) is highly characteristic of an aldehyde C-H stretch and can be a key diagnostic peak to distinguish it from a ketone.^[9] The broad N-H stretch is indicative of hydrogen bonding in the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. Based on the 6-oxo-1,6-dihydropyridine-3-carbaldehyde structure, the following signals would be expected in a ¹H NMR spectrum.

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton	Multiplicity	Approx. Chemical Shift (ppm)	Rationale
Aldehyde (-CHO)	Singlet (s)	9.5 - 10.5	Highly deshielded proton attached to a carbonyl carbon.
Pyridone N-H	Broad Singlet (br s)	11.0 - 12.5	Acidic proton on nitrogen, often broad due to exchange.
H2 (on ring)	Doublet (d) or Singlet (s)	8.0 - 8.5	Adjacent to the electron-withdrawing aldehyde group.
H4 (on ring)	Doublet of Doublets (dd)	7.5 - 8.0	Coupled to both H2 and H5.

| H5 (on ring) | Doublet (d) | 6.5 - 7.0 | Adjacent to the electron-donating N-H group. |

- Sample Preparation: Dissolve ~5-10 mg of **6-Hydroxynicotinaldehyde** in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Tuning: Place the sample in the NMR spectrometer. The instrument is tuned to the correct frequency and the magnetic field is "shimmed" to maximize homogeneity.
- Data Acquisition: A standard proton pulse program is run. Key parameters include the number of scans (typically 8 to 64 for good signal-to-noise), relaxation delay, and acquisition time.
- Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum. Chemical shifts are referenced to the residual solvent peak (e.g., DMSO at 2.50 ppm).

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light resulting from electronic transitions within a molecule. The conjugated system of the pyridone ring and the aldehyde group in **6**-

Hydroxynicotinaldehyde will give rise to characteristic absorptions.

Mechanistic Claim: The molecule contains both $\pi \rightarrow \pi^*$ and $n \rightarrow \pi^*$ transitions. The $\pi \rightarrow \pi^*$ transitions, arising from the conjugated π -system, will be strong and occur at shorter wavelengths. The $n \rightarrow \pi^*$ transition, involving the non-bonding electrons on the carbonyl oxygens, will be weaker and occur at a longer wavelength.[10] Extending conjugation shifts the absorption maximum (λ_{max}) to longer wavelengths (a bathochromic shift).[10]

- Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).
- Blanking: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the reference or "blank").
- Sample Preparation: Prepare a dilute solution of the compound (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally < 1.5 AU).
- Measurement: Replace the blank cuvette with the sample cuvette and scan across the desired wavelength range (e.g., 200-400 nm). The resulting plot of absorbance versus wavelength is the UV-Vis spectrum.

Summary and Conclusion

6-Hydroxynicotinaldehyde is a crystalline solid with a high melting point, reflecting a stable structure dominated by the 6-pyridone tautomer. Its physical properties are governed by the presence of the aldehyde, the amide-like pyridone ring, and the capacity for strong intermolecular hydrogen bonding. While comprehensive experimental data for all properties is not universally published, this guide provides the established values and outlines authoritative, field-tested protocols for their determination and verification. The provided methodologies for thermal, acidic, and spectroscopic analysis serve as a robust framework for researchers to fully characterize this versatile chemical building block.

References

- Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [\[Link\]](#)
- Hydroxypyridine-Pyridone Tautomerism. YouTube. [\[Link\]](#)

- Protocol for Determining pKa Using Potentiometric Titration.
- Determination of the pKa values of some pyridine derivatives by computational methods.
- Determination of the pKa values of some pyridine derivatives by computational methods.
- Pyridone–pyridol tautomerism in 2-hydroxypyridines with[7][11]-annelated rings and oxygen at the[11]-position. RSC Publishing. [\[Link\]](#)
- Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in W
- Scheme 1 Tautomerization between pyridones and hydroxypyridines.
- Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D. [\[Link\]](#)
- **6-Hydroxynicotinaldehyde** | C6H5NO2 | CID 10866326. PubChem. [\[Link\]](#)
- 4-Hydroxynicotinaldehyde | C6H5NO2 | CID 5325461. PubChem. [\[Link\]](#)
- Pyridone-Pyridol Tautomerism in 2-Hydroxypyridines with[7][11]. RSC Publishing. [\[Link\]](#)
- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0001051).
- **6-hydroxynicotinaldehyde** (C6H5NO2). PubChemLite. [\[Link\]](#)
- 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [\[Link\]](#)
- Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [\[Link\]](#)
- Interpreting UV-Vis Spectra. University of Toronto Scarborough. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chemtube3d.com [chemtube3d.com]
- 2. **6-Hydroxynicotinaldehyde** | C6H5NO2 | CID 10866326 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemscene.com [chemscene.com]

- 7. bcc.bas.bg [bcc.bas.bg]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. utsc.utoronto.ca [utsc.utoronto.ca]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physical Properties of 6-Hydroxynicotinaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033801#physical-properties-of-6-hydroxynicotinaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com